molecular formula C13H10BrFOZn B14886205 4-BenZyloxy-3-fluorophenylZinc bromide

4-BenZyloxy-3-fluorophenylZinc bromide

Cat. No.: B14886205
M. Wt: 346.5 g/mol
InChI Key: ZIKFITRLGHSTDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of both benzyloxy and fluorine substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzyloxy-3-fluorophenylzinc bromide typically involves the reaction of 4-benzyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-fluorophenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Benzyloxy-3-fluorophenylzinc bromide is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of organic halides and the subsequent coupling with the organozinc reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-5-ide

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-3,5-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

ZIKFITRLGHSTDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.